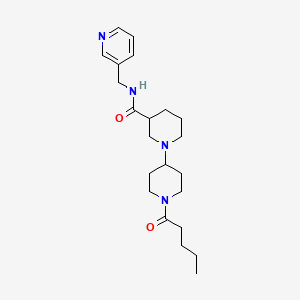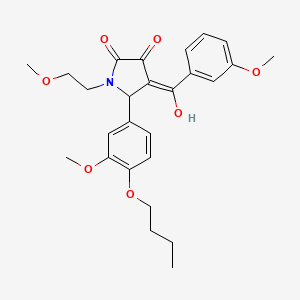![molecular formula C22H28N4O3 B5290539 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol is a chemical compound that belongs to the class of pyridinols. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol is not fully understood. However, it is believed to act as a potent antagonist of the dopamine D2 receptor and serotonin 5-HT1A receptor. It also exhibits affinity for the alpha-1 adrenergic receptor and histamine H1 receptor. These pharmacological actions are responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, norepinephrine, and histamine. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol in lab experiments is its high potency and selectivity for the dopamine D2 receptor and serotonin 5-HT1A receptor. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol. One of the areas of interest is its potential use in the treatment of schizophrenia, which is a debilitating mental disorder. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound can also be further modified to improve its pharmacokinetic properties and reduce its side effects. Additionally, its potential use as a tool for studying the role of dopamine D2 receptor and serotonin 5-HT1A receptor in various physiological and pathological conditions can be explored further.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It exhibits antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. The compound has been extensively studied for its potential use in the treatment of various diseases, and further research is required to establish its efficacy and safety in clinical trials. Its high potency and selectivity for the dopamine D2 receptor and serotonin 5-HT1A receptor make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Synthesemethoden
The synthesis method of 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol involves the reaction between 4-methoxyphenylpiperazine and 1-benzyl-4-piperidone in the presence of sodium hydride and DMF. This reaction results in the formation of the intermediate compound, which is further reacted with 3-pyridinecarboxylic acid in the presence of EDC and HOBt to yield the final product. The purity and yield of the final product can be improved by using appropriate purification techniques.
Wissenschaftliche Forschungsanwendungen
2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has shown promising results in preclinical studies, and further research is required to establish its efficacy and safety in clinical trials.
Eigenschaften
IUPAC Name |
(3-hydroxypyridin-2-yl)-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-29-19-8-6-17(7-9-19)24-12-14-25(15-13-24)18-4-3-11-26(16-18)22(28)21-20(27)5-2-10-23-21/h2,5-10,18,27H,3-4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYVNDRVACIGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)C(=O)C4=C(C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5290479.png)

![methyl 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B5290504.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5290514.png)

![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5290528.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5290530.png)
![ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B5290532.png)
![4-chloro-3-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5290544.png)

![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
![(3aR*,7aS*)-2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290560.png)

